molecular formula C5H11NO2 B3108130 (3S,4R)-3-aminooxan-4-ol CAS No. 1638744-86-1

(3S,4R)-3-aminooxan-4-ol

Cat. No.: B3108130
CAS No.: 1638744-86-1
M. Wt: 117.15
InChI Key: KUCSFTQJADYIQH-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-3-aminooxan-4-ol is a chiral organic compound featuring a six-membered tetrahydropyran (B127337) ring, which is also known by its preferred IUPAC name, oxane. wikipedia.orgebi.ac.uk The structure is substituted with an amino group (-NH2) at the 3-position and a hydroxyl group (-OH) at the 4-position. The stereochemical descriptors (3S,4R) define the specific spatial arrangement of these functional groups, making it a distinct stereoisomer. This precise three-dimensional architecture is crucial, as different stereoisomers can exhibit vastly different biological activities and chemical properties. As a member of the oxane-based amino alcohol family, this compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. enaminestore.com

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
Alternate Name (3S,4R)-3-Aminotetrahydropyran-4-ol combi-blocks.com
CAS Number 1638744-86-1 amadischem.comarctomsci.com
Molecular Formula C5H11NO2 enaminestore.commolport.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-3-aminooxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSFTQJADYIQH-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3s,4r 3 Aminooxan 4 Ol and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Strategies

The synthesis of single enantiomers of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a drug is often confined to one specific stereoisomer. Enantioselective and diastereoselective synthesis strategies are designed to control the formation of stereocenters during a chemical reaction. For a target like (3S,4R)-3-aminooxan-4-ol, which contains two adjacent stereocenters, controlling both the absolute configuration (enantioselectivity) and the relative configuration (diastereoselectivity) is paramount. These strategies can be broadly categorized into catalytic asymmetric approaches, where a small amount of a chiral catalyst generates a large quantity of chiral product, and chiral auxiliary-mediated methods, where a recoverable chiral moiety is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis represents one of the most efficient methods for producing enantiomerically enriched compounds. This approach utilizes a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. These methods are highly sought after due to their atom economy and the ability to generate significant quantities of chiral material from a small amount of a chiral source.

Asymmetric hydrogenation is a powerful and widely used industrial process for the synthesis of chiral compounds. rsc.org This method involves the addition of hydrogen across a double bond (C=C, C=O, or C=N) of a prochiral substrate, catalyzed by a chiral transition metal complex. nih.gov For the synthesis of amino alcohols, the asymmetric hydrogenation of α-amino ketones or enamides are common strategies.

Rhodium complexes with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the hydrogenation of α-(acylamino)acrylic acids and related substrates. wiley-vch.denptel.ac.in Ruthenium catalysts bearing a combination of a diphosphine and a diamine ligand, developed by Noyori and others, are particularly adept at the highly enantioselective reduction of ketones and imines. nih.govacs.org

A potential route to this compound via this method would involve the asymmetric hydrogenation of a precursor such as N-protected 3-aminooxan-4-one. The choice of catalyst and ligand would be critical in establishing the desired syn relationship between the amino and hydroxyl groups. The catalyst, by coordinating to the substrate, would deliver hydrogen to one face of the ketone, setting the stereochemistry at C4.

Catalyst System Precursor Type Typical Product Key Features
Rhodium-BINAP α-(Acylamino)acrylates α-Amino acids High enantioselectivity for Z-isomers. nptel.ac.in
Rhodium-DuPhos Enamides Chiral amines Effective for both E/Z isomers, giving the same product configuration. wiley-vch.de
Ruthenium-diphosphine-diamine α-Amino ketones 1,2-Amino alcohols Operates via transfer hydrogenation; high enantioselectivity for unprotected substrates. acs.org

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, catalytic conversion of alkenes into enantiomerically enriched N-protected 1,2-amino alcohols. nih.gov The reaction utilizes osmium tetroxide (OsO₄) as the catalyst, a chiral ligand derived from cinchona alkaloids, and a nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate. nih.govrsc.org This reaction creates two new stereocenters simultaneously with predictable syn-stereochemistry.

The regioselectivity of the AA reaction (i.e., whether the amino or hydroxyl group adds to a specific end of the double bond) can be controlled by the choice of the chiral ligand and the substrate's electronic properties. nih.gov Ligands derived from dihydroquinidine (B8771983) (DHQD), such as (DHQD)₂PHAL, and those from dihydroquinine (DHQ), like (DHQ)₂PHAL, often provide opposite enantiomers and can influence regioselectivity. rsc.org

For the synthesis of this compound, a suitable precursor would be a dihydropyran derivative. The AA reaction on the double bond of this precursor would install the amino and hydroxyl groups in a single step with the desired syn configuration. Judicious selection of the ligand and nitrogen source would be essential to control the regio- and enantioselectivity to achieve the (3S,4R) product. nih.gov

Component Role in Asymmetric Aminohydroxylation Examples
Catalyst Oxidant for alkene Osmium Tetroxide (OsO₄) or K₂OsO₂(OH)₄
Chiral Ligand Induces enantioselectivity and influences regioselectivity (DHQ)₂PHAL, (DHQD)₂PHAL
Nitrogen Source Provides the amino group Chloramine-T, N-halocarbamate salts
Substrate Alkene precursor Dihydropyran derivatives

The direct functionalization of C(sp³)–H bonds is a highly attractive strategy in organic synthesis due to its atom and step economy. Asymmetric C–H amination via nitrene insertion involves a transition-metal catalyst, typically based on rhodium, ruthenium, or iron, which reacts with a nitrene precursor to generate a metal-nitrene intermediate. researchgate.netnih.gov This reactive intermediate can then insert into a C–H bond, forming a new C–N bond. nih.gov

Controlling the site-selectivity (regioselectivity) and stereoselectivity of these reactions is a major challenge. In intramolecular reactions, the nitrene inserts into a C–H bond within the same molecule, often with high selectivity for five- or six-membered ring formation. nih.gov For intermolecular reactions, selectivity is often directed by the most electronically or sterically accessible C–H bond. C–H bonds adjacent to oxygen atoms, such as those in an oxane ring, are often activated towards insertion. researchgate.net

A synthetic approach to this compound using this methodology could involve the rhodium-catalyzed intramolecular amination of a suitably functionalized tetrahydropyran (B127337) precursor to form a cyclic intermediate, which upon ring-opening would yield the desired product. Alternatively, a directed intermolecular C–H amination at the C3 position of a tetrahydropyran-4-ol derivative could be envisioned, where the existing hydroxyl group directs the catalyst to the adjacent C–H bond.

Catalyst Nitrene Precursor Reaction Type Key Features
Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) N-Sulfonyliminoiodinanes, Carbamates Intra- and Intermolecular C-H Amination High efficiency, stereoretention at the insertion site. researchgate.net
Chiral Iron Complexes Dioxazolones, Sulfonylazides Intermolecular C-H Amination Utilizes earth-abundant metals, challenges in stereocontrol remain. researchgate.net
Ruthenium Porphyrins Sulfonyl Azides Intramolecular C-H Amination Complementary selectivity to rhodium catalysts.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has grown rapidly, providing powerful methods for constructing stereocenters. For synthesizing structures like this compound, organocatalytic conjugate additions (Michael reactions) are particularly relevant. rsc.org

Chiral secondary amines, such as proline derivatives or diarylprolinol silyl (B83357) ethers, are common catalysts. They can activate α,β-unsaturated aldehydes or ketones by forming chiral iminium ions or enamines. In an aza-Michael reaction, a nitrogen nucleophile adds to an activated unsaturated system. nih.gov This strategy can be used to set the stereocenter at the C3 position.

A plausible organocatalytic route could begin with the asymmetric aza-Michael addition of a nitrogen nucleophile to an α,β-unsaturated aldehyde. The resulting product, bearing the amino group at the correct stereocenter, could then undergo a series of transformations, including cyclization and reduction, to form the target aminooxanol. The stereochemistry of the hydroxyl group at C4 would be established in a subsequent diastereoselective reduction step, controlled by the existing stereocenter at C3.

Organocatalyst Type Activation Mode Relevant Reaction Application
Chiral Secondary Amines (e.g., Proline) Enamine Catalysis Michael Addition of aldehydes/ketones C-C bond formation.
Diarylprolinol Silyl Ethers Iminium Ion Catalysis Conjugate Addition of nucleophiles to enals C-N or C-O bond formation. rsc.org
Cinchona Alkaloid-derived Thioureas Bifunctional Catalysis (H-bonding) Michael Addition of nitroalkanes Formation of 1,3-amino alcohols after reduction. msu.edu

Chiral Auxiliary-Mediated Synthesis

In this classical yet robust approach, a prochiral substrate is covalently bonded to an enantiomerically pure molecule known as a chiral auxiliary. wikipedia.org The auxiliary imparts facial bias to the substrate, directing subsequent reactions to occur with high diastereoselectivity. After the desired stereocenters have been created, the auxiliary is cleaved and can often be recovered and reused. beilstein-journals.org

Evans oxazolidinones are among the most successful and widely used chiral auxiliaries. santiago-lab.com Derived from readily available amino acids, they can be acylated and the resulting imides can undergo highly diastereoselective enolate reactions, including alkylations and aldol (B89426) additions. researchgate.net Pseudoephedrine is another effective auxiliary, forming amides that can be deprotonated and alkylated with excellent stereocontrol.

To synthesize this compound, one could attach an appropriate achiral acyl group to an Evans auxiliary. The resulting chiral imide could then undergo a diastereoselective transformation, such as an asymmetric aldol reaction or a conjugate addition, to set the stereocenters. For example, a diastereoselective hydroxylation of the enolate at the α-position followed by a reduction could establish the syn-amino alcohol relationship. The final step would be the non-destructive removal of the auxiliary to release the chiral product.

Chiral Auxiliary Typical Substrate Controlled Reaction Key Advantage
Evans Oxazolidinones N-Acyl Imides Aldol additions, Alkylations, Conjugate reductions High diastereoselectivity via chelation-controlled transition states. santiago-lab.comnih.gov
Pseudoephedrine Amides α-Alkylation Forms highly crystalline derivatives, facilitating purification.
Camphorsultam N-Enoyl derivatives Diels-Alder, Michael additions Rigid bicyclic structure provides excellent steric shielding.
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Hydrazones α-Alkylation of aldehydes/ketones Reliable method for asymmetric α-alkylation.

Chiral Pool-Based Syntheses (e.g., from Carbohydrates, Amino Acids)

The "chiral pool" approach leverages readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. Carbohydrates and amino acids are prominent members of the chiral pool and serve as versatile precursors for the synthesis of complex chiral molecules like this compound.

Carbohydrates, with their inherent stereocenters and oxygenated functionalities, are particularly well-suited for the synthesis of oxane rings. For instance, D-glucose or other hexoses can be chemically modified through a series of steps including protection, oxidation, reduction, and functional group interconversions to construct the 3-amino-4-hydroxy-tetrahydropyran core. The synthesis often involves the selective protection of hydroxyl groups, followed by the introduction of the amino functionality at the C3 position and the establishment of the desired trans relationship with the hydroxyl group at C4.

Amino acids also represent a valuable source of chirality. A synthetic strategy could involve the use of a chiral amino acid to introduce the stereocenter at the C3 position. For example, a protected serine or threonine derivative could be elaborated to form the oxane ring, with the amino and hydroxyl groups of the amino acid precursor ultimately becoming the substituents on the heterocyclic core. This approach ensures the desired absolute stereochemistry at the C3 position, which then directs the stereochemistry of the subsequent transformations.

Epoxide Opening and Dihydroxylated Precursor Strategies

The ring-opening of epoxides with nitrogen nucleophiles is a powerful and widely used method for the synthesis of vicinal amino alcohols, a key structural motif in this compound. This strategy offers excellent control over stereochemistry, as the nucleophilic attack on the epoxide typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the attacked carbon center.

A common approach involves the synthesis of a chiral epoxide fused to or positioned on a tetrahydropyran precursor. The subsequent regioselective and stereoselective opening of this epoxide with an amine or an azide (B81097) (which can be later reduced to an amine) furnishes the desired 3-amino-4-hydroxy substitution pattern. The regioselectivity of the epoxide opening (i.e., attack at C3 versus C4) can be influenced by steric and electronic factors of the substrate, as well as the choice of nucleophile and reaction conditions.

Alternatively, strategies involving dihydroxylated precursors can be employed. These methods often start with the diastereoselective dihydroxylation of an unsaturated oxane precursor. The resulting diol can then be selectively functionalized, for instance, by converting one hydroxyl group into a suitable leaving group and then displacing it with a nitrogen nucleophile with inversion of configuration to install the amino group.

Multicomponent Reactions (e.g., Ugi Four-Component Reaction)

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecules. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of heterocyclic structures. wikipedia.orgorganic-chemistry.org

While a direct synthesis of this compound via a standard Ugi reaction is not straightforward, variations and post-Ugi modifications can be envisioned. For example, a bifunctional starting material containing both an aldehyde/ketone and a hydroxyl group could potentially be employed to construct the oxane ring system in a post-condensation cyclization step. The Ugi reaction itself would serve to assemble the core backbone containing the amino and amide functionalities, which could then be further manipulated to yield the target structure. The inherent diversity of the Ugi reaction allows for the rapid generation of libraries of related compounds by varying the four input components (an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide). wikipedia.orgorganic-chemistry.org

Stereochemical Control and Regioselectivity in Synthesis

Achieving the desired (3S,4R) stereochemistry in 3-aminooxan-4-ol requires precise control over both diastereoselectivity and regioselectivity throughout the synthetic sequence.

Diastereomeric Excess Enhancement Techniques

Enhancing the diastereomeric excess (d.e.) is crucial for obtaining the desired stereoisomer in high purity. Several techniques can be employed:

Substrate Control: The inherent chirality of the starting material, particularly in chiral pool synthesis, can direct the stereochemical outcome of subsequent reactions. The steric and electronic properties of the substrate can create a facial bias, leading to the preferential formation of one diastereomer.

Reagent Control: The use of chiral reagents, catalysts, or auxiliaries can induce asymmetry in the reaction. For example, chiral reducing agents can be used for the diastereoselective reduction of a ketone precursor to set the stereochemistry of the hydroxyl group.

Kinetic Resolution: This technique involves the differential reaction of a racemic mixture with a chiral reagent or catalyst, leading to the enrichment of one enantiomer or diastereomer.

Crystallization-Induced Diastereomeric Resolution: In some cases, one diastereomer may be significantly less soluble than the others, allowing for its selective crystallization from a mixture, thereby enhancing the diastereomeric excess of the solid material.

Regioselective Functionalization Approaches

Regioselectivity is critical when multiple reactive sites are present in a molecule. In the context of synthesizing this compound, key regioselective steps include:

Epoxide Opening: As mentioned earlier, the nucleophilic attack on an unsymmetrical epoxide must be directed to the correct carbon atom. This can be controlled by the choice of nucleophile, catalyst (Lewis or Brønsted acids), and reaction conditions.

Functionalization of Dihydroxylated Precursors: When starting from a diol, it is often necessary to differentiate between the two hydroxyl groups. This can be achieved through selective protection, activation, or enzymatic reactions that target one hydroxyl group over the other based on its steric or electronic environment.

Directed Metalation: The use of directing groups can facilitate the regioselective metalation of a specific C-H bond on the oxane ring, allowing for subsequent functionalization at that position.

Influence of Reaction Conditions on Stereoselectivity (e.g., Temperature, Solvent Polarity)

The stereochemical outcome of a reaction can be highly sensitive to the reaction conditions.

Temperature: Lowering the reaction temperature often enhances stereoselectivity. This is because the difference in the activation energies between the pathways leading to different stereoisomers becomes more significant at lower temperatures, favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures might be required to overcome rotational barriers and achieve a desired thermodynamic product. For instance, in epoxide ring-opening reactions, temperature can influence the rate and selectivity of the nucleophilic attack. researchgate.netnih.gov

Solvent Polarity: The polarity of the solvent can have a profound impact on the transition state of a reaction, thereby influencing its stereoselectivity. Polar solvents can stabilize charged intermediates and transition states, which may favor one stereochemical pathway over another. In contrast, nonpolar solvents may favor less polar transition states. The choice of solvent can also affect the aggregation state of reagents and catalysts, which in turn can influence stereoselectivity.

Resolution Techniques for Racemic Mixtures

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of enantiomerically pure compounds like this compound. Various methodologies have been developed to achieve this separation, broadly categorized into enzymatic, chromatographic, and chemical techniques. Each approach leverages the distinct properties of enantiomers in a chiral environment to effect their separation.

Enzymatic Resolution

Enzymatic resolution has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure compounds. This technique utilizes the inherent stereoselectivity of enzymes to catalyze reactions on one enantiomer of a racemic mixture at a much higher rate than the other, a process known as kinetic resolution. Lipases are among the most commonly employed enzymes for the resolution of amino alcohols due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.

The principle of lipase-catalyzed kinetic resolution of a racemic amino alcohol involves either enantioselective acylation or deacylation. In a typical acylation reaction, the enzyme selectively transfers an acyl group from an acyl donor (e.g., an ester like vinyl acetate) to one enantiomer of the racemic amino alcohol, resulting in an acylated product and the unreacted, enantiomerically enriched alcohol. Conversely, in a hydrolysis (deacylation) reaction, the enzyme selectively hydrolyzes one enantiomer of a racemic ester derivative of the amino alcohol, yielding an enantiomerically pure alcohol and the unreacted ester. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).

Several factors influence the outcome of enzymatic resolution, including the choice of enzyme, solvent, acyl donor, and temperature. For instance, lipases from different microbial sources, such as Candida antarctica Lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PSL), exhibit varying degrees of selectivity for different substrates. The reaction medium also plays a crucial role; organic solvents are often preferred to minimize side reactions and facilitate product recovery.

Below is a table summarizing representative data from studies on the enzymatic resolution of chiral amino alcohols, which are structural analogs of this compound.

Table 1: Examples of Enzymatic Kinetic Resolution of Amino Alcohols

EnzymeSubstrateReaction TypeAcyl Donor/SolventEnantiomeric Excess (ee %) of ProductEnantiomeric Excess (ee %) of Unreacted SubstrateEnantiomeric Ratio (E)
Novozym 435 (CALB)(R,S)-1-phenylethanolamineAcylationEthyl acetate (B1210297)>99 (R-amide)>99 (S-amine)>200
Lipase PS (from Pseudomonas cepacia)(R,S)-2-amino-1-butanolAcylationVinyl acetate in THF95 (R-acetate)>99 (S-alcohol)>100
Candida rugosa Lipase(R,S)-PropranololHydrolysisWater/Toluene96 (S-alcohol)-67.5

Chromatographic Resolution on Chiral Stationary Phases

Chromatographic resolution, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a widely used and highly effective method for both analytical and preparative-scale separation of enantiomers. eijppr.com This technique relies on the differential interactions between the enantiomers of the analyte and a chiral selector that is immobilized on a solid support (the stationary phase). eijppr.com These transient diastereomeric interactions lead to different retention times for the two enantiomers, allowing for their separation. eijppr.com

A diverse array of CSPs has been developed, each with its own specific chiral recognition mechanism. For the separation of amino alcohols like this compound, several types of CSPs have proven to be effective:

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose (B213188) and amylose, such as tris(3,5-dimethylphenylcarbamate) derivatives. yakhak.org Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complex formation within the chiral grooves of the polysaccharide structure. yakhak.org

Pirkle-type CSPs: These CSPs, also known as brush-type phases, consist of small chiral molecules covalently bonded to a silica (B1680970) support. They function based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Macrocyclic antibiotic CSPs: CSPs based on macrocyclic antibiotics like vancomycin (B549263) and teicoplanin are particularly effective for separating a wide range of chiral compounds, including amino alcohols. mdpi.com The complex structures of these antibiotics provide multiple sites for chiral interactions, including hydrogen bonding, ionic interactions, and steric repulsion.

Chiral crown ether-based CSPs: These are particularly well-suited for the resolution of racemic compounds containing a primary amino group. researchgate.net The chiral recognition mechanism involves the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral cavity of the crown ether. researchgate.net

The choice of mobile phase is crucial for achieving optimal separation and is highly dependent on the type of CSP used. Mobile phases can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., water/acetonitrile) and polar organic modes. mdpi.com Additives such as acids or bases are often used to control the ionization state of the analyte and enhance chiral recognition.

Table 2: Common Chiral Stationary Phases for Resolution of Amino Alcohols

CSP TypeChiral Selector ExampleTypical Mobile PhasePrimary Interaction Mechanism
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD)Hexane/EthanolHydrogen bonding, dipole-dipole, steric interactions
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD)Hexane/IsopropanolHydrogen bonding, π-π interactions, steric interactions
Macrocyclic AntibioticVancomycin (Chirobiotic V)Methanol/Water/Acetic AcidHydrogen bonding, ionic interactions, inclusion
Crown Ether(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acidAqueous perchloric acid/MethanolHost-guest complexation with primary amines

Chemical Resolution with Chiral Resolving Agents

Chemical resolution via the formation of diastereomeric salts is a classical yet highly effective and scalable method for separating enantiomers. libretexts.orgchemeurope.com This technique is particularly applicable to racemic compounds that contain acidic or basic functional groups, such as the amino group in this compound. libretexts.org

The process involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. libretexts.org For a racemic base like an amino alcohol, a chiral acid is used as the resolving agent. libretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. libretexts.orgchemeurope.com This difference in solubility allows for the separation of the diastereomers by fractional crystallization. wikipedia.org Once a single diastereomer has been isolated in pure form, the original enantiomer can be recovered by breaking the salt, typically by treatment with an acid or base to remove the resolving agent. chemeurope.com

The success of this method hinges on several factors, including the selection of an appropriate resolving agent, the choice of solvent for crystallization, and the conditions of crystallization (e.g., temperature). The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and should form diastereomeric salts that exhibit a significant difference in solubility. libretexts.org

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid libretexts.org

(-)-Malic acid libretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

For the resolution of alcohols, they are often first derivatized to form an acidic half-ester (e.g., by reaction with phthalic or succinic anhydride), which can then be resolved with a chiral base like brucine (B1667951) or (-)-cinchonidine. libretexts.org

Table 3: Chiral Resolving Agents for Amines and Alcohols

Resolving AgentTypeTarget Functional GroupPrinciple of Separation
(R,R)-(+)-Tartaric AcidChiral AcidAmines (Bases)Formation of diastereomeric salts with different solubilities.
(S)-(-)-Mandelic AcidChiral AcidAmines (Bases)Formation of diastereomeric salts with different solubilities.
BrucineChiral BaseAcids (or derivatized alcohols)Formation of diastereomeric salts with different solubilities.
(-)-CinchonidineChiral BaseAcids (or derivatized alcohols)Formation of diastereomeric salts with different solubilities.

Elucidation of Reaction Mechanisms Involving 3s,4r 3 Aminooxan 4 Ol

Mechanistic Pathways in Functional Group Interconversions

Functional group interconversions of (3S,4R)-3-aminooxan-4-ol often proceed through mechanisms that are highly dependent on the reagents and conditions employed. The neighboring amino and hydroxyl groups can exhibit anchimeric assistance, influencing the rate and stereochemical outcome of reactions.

The introduction of the amino and hydroxyl groups onto an oxane precursor to form this compound can be achieved through various synthetic routes. One common approach involves the diastereoselective dihydroxylation of an unsaturated precursor, followed by a stereoretentive nucleophilic substitution to install the amino group. Alternatively, an amino-epoxide ring-opening reaction on a related oxane derivative can also yield the desired product, where the regioselectivity is controlled by the directing effect of the oxane oxygen.

Elimination and substitution reactions of this compound are sensitive to the reaction conditions. Under acidic conditions, protonation of the hydroxyl group can facilitate its departure as a water molecule, leading to a secondary carbocation intermediate. This carbocation can then undergo an E1 elimination to form an unsaturated oxane, or be trapped by a nucleophile in an SN1 reaction. The stereochemistry of the starting material influences the preferred conformation for elimination, often following Zaitsev's rule to yield the more substituted alkene.

Reaction TypeConditionsIntermediateMajor Product
E1 EliminationAcidic, HeatSecondary CarbocationSubstituted Dihydropyran
SN1 SubstitutionAcidic, NucleophileSecondary CarbocationSubstituted Oxane

Stereochemical inversion at either the C3 or C4 position of this compound can be accomplished through radical-mediated reactions. For instance, the Barton-McCombie deoxygenation of a derivative of the hydroxyl group can proceed through a radical intermediate. The stereochemical outcome of such reactions is often dependent on the quenching of the radical intermediate from the less sterically hindered face of the oxane ring.

Catalytic Cycle Analysis in Asymmetric Transformations

This compound and its derivatives can serve as chiral ligands in asymmetric catalysis. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction. For example, in a transfer hydrogenation reaction, the ligand can facilitate the stereoselective transfer of a hydride from a hydrogen donor to a prochiral substrate. The catalytic cycle would involve coordination of the substrate to the metal-ligand complex, intramolecular hydride transfer, and subsequent product release to regenerate the catalyst.

Enzymatic Reaction Mechanisms (where applicable to synthesis/derivatization)

Enzymes, such as lipases and proteases, can be employed for the kinetic resolution of racemic mixtures containing aminooxanol structures. For instance, a lipase (B570770) can selectively acylate one enantiomer of a related aminooxanol, allowing for the separation of the acylated product from the unreacted enantiomer. The mechanism of such enzymatic reactions involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack from the amino or hydroxyl group of the substrate. The stereoselectivity arises from the specific fit of one enantiomer into the enzyme's active site.

Computational Chemistry and Theoretical Studies of Aminooxan 4 Ol Scaffolds

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of aminooxan-4-ol and its derivatives. bohrium.comphyschemres.orgchemrxiv.orgchemrevlett.com These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which are critical determinants of molecular reactivity and intermolecular interactions.

DFT studies have been used to optimize the geometry of various isomers and to calculate key electronic parameters. For instance, calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and stability. chemrxiv.org

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. physchemres.orgrsc.org NBO analysis provides a localized picture of bonding, allowing for the quantification of hyperconjugative interactions that can significantly influence molecular conformation and stability. rsc.org These calculations are instrumental in understanding the stereoelectronic effects that govern the preferred three-dimensional arrangement of substituents on the tetrahydropyran (B127337) ring.

Molecular Modeling and Docking Studies for Derivatives

Molecular modeling and docking are indispensable computational techniques for exploring the therapeutic potential of (3S,4R)-3-aminooxan-4-ol derivatives. nih.govnih.govresearchgate.netfip.org These methods are used to predict how these molecules might bind to the active sites of biological targets such as enzymes and receptors.

Docking studies simulate the placement of a ligand (the aminooxan-4-ol derivative) within the binding pocket of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. nih.govnih.gov These scores are calculated using force fields that approximate the potential energy of the system, taking into account van der Waals interactions, electrostatic interactions, and hydrogen bonding.

The insights gained from docking studies are invaluable for structure-activity relationship (SAR) analysis. researchgate.netpdbj.org By comparing the predicted binding modes and affinities of a series of derivatives, researchers can identify key structural features that are essential for potent and selective biological activity. This information guides the design of new compounds with improved pharmacological profiles. For example, docking studies have been instrumental in the development of tetrahydropyran-based inhibitors for various targets, including bacterial topoisomerases and galectin-3. epa.govfigshare.com

Simulation of Conformational Dynamics and Energy Landscapes

The biological activity of flexible molecules like this compound is intrinsically linked to their conformational behavior. Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent movements of atoms and molecules. nih.govlumi-supercomputer.eubiorxiv.orglongdom.orgmdpi.com By simulating the molecule's motion over time, MD provides a detailed picture of its conformational landscape, revealing the relative energies of different conformers and the barriers to their interconversion. nih.govnih.govacs.org

MD simulations are based on solving Newton's equations of motion for a system of atoms and molecules. longdom.org The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. These simulations can be performed in various environments, such as in a vacuum or in the presence of explicit solvent molecules, to mimic physiological conditions more closely.

The results of MD simulations can be used to construct a free energy landscape, which provides a comprehensive map of the molecule's conformational space. nih.govacs.org This landscape highlights the most stable conformations (local energy minima) and the transition states that connect them. Understanding the conformational dynamics is crucial for rationalizing how a molecule can adapt its shape to bind to a specific biological target.

Prediction of Stereoelectronic Effects (e.g., Anomeric Effect in Tetrahydropyrans)

Stereoelectronic effects are electronic interactions that depend on the relative orientation of orbitals in three-dimensional space. In tetrahydropyran rings, the anomeric effect is a well-known stereoelectronic phenomenon that plays a crucial role in determining conformational preferences. mgcub.ac.inscripps.edujournalirjpac.comnumberanalytics.com The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C1) to adopt an axial orientation, which is counterintuitive from a purely steric perspective. scripps.edunumberanalytics.com

This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ) orbital of the C-substituent bond. numberanalytics.com This n → σ interaction is most effective when the lone pair and the antibonding orbital are anti-periplanar, a condition that is met in the axial conformation.

While the classical anomeric effect relates to substituents at C1, analogous stereoelectronic interactions can influence the conformational equilibrium of substituted tetrahydropyrans like this compound. nih.gov Quantum mechanical calculations are essential for predicting and quantifying these effects, providing a deeper understanding of the factors that govern the three-dimensional structure and, consequently, the biological activity of these molecules. rsc.orgnih.gov

Computational Design and Optimization of Related Scaffold Architectures

Computational methods are increasingly being used not only to analyze existing molecules but also to design novel scaffold architectures with desired properties. mdpi.comresearchgate.netnih.govbiorxiv.orgbiorxiv.org This process, often referred to as de novo design or scaffold hopping, aims to create new chemical entities that retain the key pharmacophoric features of a known active compound but possess a different core structure.

The design process often begins with the identification of a pharmacophore, which is the ensemble of steric and electronic features that is necessary for biological activity. Computational tools can then be used to search virtual libraries of molecular scaffolds for those that can present the pharmacophoric elements in the correct spatial arrangement.

Once a promising scaffold has been identified, it can be computationally optimized by adding or modifying substituents to enhance its binding affinity, selectivity, and pharmacokinetic properties. researchgate.netfigshare.com This iterative cycle of design, computational evaluation, and synthesis is a powerful strategy for accelerating the discovery of new drug candidates. The development of novel tetrahydropyran-based inhibitors for various therapeutic targets has benefited significantly from such computational design and optimization approaches. epa.govfigshare.com

Advanced Spectroscopic Characterization for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For complex stereochemical assignments, a variety of NMR techniques are utilized.

The determination of enantiomeric excess (e.e.) is critical in asymmetric synthesis. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this analysis. CSRs are typically chiral lanthanide complexes, such as derivatives of europium or praseodymium, that form temporary, diastereomeric complexes with the chiral analyte libretexts.org.

When (3S,4R)-3-aminooxan-4-ol interacts with a chiral shift reagent, two transient diastereomeric complexes are formed with its enantiomer, (3R,4S)-3-aminooxan-4-ol. These diastereomeric complexes are not mirror images and thus have different NMR spectra. This results in the separation of signals for the corresponding protons or carbons of the two enantiomers, allowing for the direct integration of these signals to quantify the enantiomeric excess. libretexts.org Optically active mandelic acid has also been shown to be an effective chiral shift reagent for certain classes of compounds. rsc.org Non-lanthanide based reagents are also available, which can be advantageous as they may not cause the signal broadening sometimes associated with paramagnetic metals. tcichemicals.com

Table 1: Key Aspects of Chiral Shift Reagents in NMR Analysis

FeatureDescription
Mechanism Formation of transient diastereomeric complexes between the chiral analyte and the chiral reagent.
Observable Effect Splitting of NMR signals for the two enantiomers, creating chemical shift non-equivalence.
Information Gained The ratio of the integrated signal areas corresponds directly to the enantiomeric ratio, allowing for e.e. calculation.
Common Reagents Lanthanide complexes (e.g., Eu(hfc)₃), chiral acids (e.g., mandelic acid). libretexts.orgrsc.org

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the relative stereochemistry and preferred conformation of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton. This is fundamental for assigning signals to specific positions on the tetrahydropyran (B127337) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, providing crucial information about the connectivity of the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for stereochemical and conformational analysis. It detects through-space interactions between protons that are close to each other, irrespective of whether they are bonded. For this compound, NOESY can confirm the trans relationship between the C3-amino and C4-hydroxyl groups by showing a lack of spatial proximity between the protons on these carbons, which would be expected in the cis isomer. It also helps to establish the preferred chair conformation of the tetrahydropyran ring by identifying axial and equatorial proton relationships.

Table 2: Application of Multidimensional NMR Techniques

TechniquePurpose for this compound
COSY Trace the ¹H-¹H spin system around the tetrahydropyran ring.
HSQC Assign each ¹³C signal by linking it to its attached proton.
HMBC Confirm the overall carbon framework and placement of substituents.
NOESY Determine relative stereochemistry (trans vs. cis) and analyze ring conformation (e.g., chair vs. boat).

¹³C-NMR spectroscopy provides valuable information about the carbon skeleton and the symmetry of the molecule. For this compound, which has the molecular formula C₅H₁₁NO₂, the molecule lacks any plane of symmetry or rotational axis. Consequently, all five carbon atoms in the structure are chemically non-equivalent. masterorganicchemistry.com This should result in five distinct signals in a proton-decoupled ¹³C-NMR spectrum. masterorganicchemistry.com

Table 3: Expected ¹³C-NMR Signals for this compound

Molecular FeatureExpected Number of ¹³C SignalsRationale
This compound5The molecule is asymmetric; all five carbon atoms are in unique chemical environments. masterorganicchemistry.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and accurately determining the enantiopurity of a chiral compound. mdpi.com This method is routinely used to assess the success of an asymmetric synthesis or a chiral resolution process. The separation can be achieved through two primary strategies:

Direct Separation: Using a Chiral Stationary Phase (CSP). The sample is passed through an HPLC column packed with a chiral material. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and because these complexes have different stabilities, one enantiomer is retained longer on the column than the other, leading to their separation.

Indirect Separation: Using a Chiral Derivatizing Agent (CDA). The enantiomeric mixture is first reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be readily separated using a standard, achiral HPLC column. mdpi.com

For this compound, chiral HPLC provides a highly sensitive and quantitative measure of its enantiomeric excess, which is essential for quality control in pharmaceutical applications.

Table 4: Comparison of Chiral HPLC Methods

MethodPrincipleAdvantagesDisadvantages
Chiral Stationary Phase (CSP) Differential interaction of enantiomers with a chiral column packing.Direct analysis, no sample derivatization required.CSPs can be expensive and may have limited applicability.
Chiral Derivatizing Agent (CDA) Covalent conversion of enantiomers into separable diastereomers. mdpi.comUses standard achiral columns, can enhance detectability.Requires an additional reaction step, CDA must be enantiomerically pure.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be grown. nih.govresearchgate.net The technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern is used to construct a three-dimensional model of the molecule's electron density, revealing the precise spatial arrangement of every atom.

To determine the absolute configuration (e.g., distinguishing (3S,4R) from its (3R,4S) enantiomer), a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. mit.edu By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), the true handedness of the molecule can be established. nih.gov Modern diffractometers and computational methods allow for the reliable determination of absolute configuration even for molecules containing only light atoms like carbon, nitrogen, and oxygen. mit.edu

An X-ray crystallographic analysis of this compound would provide an unambiguous confirmation of its (3S,4R) configuration and yield precise measurements of bond lengths, bond angles, and the solid-state conformation of the tetrahydropyran ring.

Table 5: Information Derived from X-ray Crystallography

ParameterSignificance
Absolute Configuration Unambiguously confirms the (3S,4R) stereochemistry via anomalous dispersion. nih.govmit.edu
Bond Lengths & Angles Provides precise geometric data for the entire molecule.
Conformation Reveals the preferred conformation (e.g., chair, boat) and substituent orientation (axial/equatorial) in the solid state.
Intermolecular Interactions Shows hydrogen bonding and other packing forces within the crystal lattice.

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-circularly polarized light and right-circularly polarized light by a chiral substance. hebmu.edu.cn An achiral molecule will not produce a CD signal, making this technique specific to chiral compounds.

Each enantiomer of a chiral molecule produces a CD spectrum that is a mirror image of its counterpart. The spectrum, which plots differential absorption versus wavelength, serves as a unique fingerprint for a specific stereoisomer. CD spectroscopy is highly sensitive to the three-dimensional structure of a molecule and can be used to:

Monitor changes in conformation.

Assess enantiomeric purity by comparing the signal intensity to that of an enantiopure standard.

Help determine the absolute configuration by comparing the experimental spectrum to those predicted by quantum chemical calculations or to the spectra of structurally related compounds whose absolute configurations are known. hebmu.edu.cn

For this compound, its CD spectrum provides characteristic chiral information that can be used for rapid identity confirmation and quality control.

Fourier-transform Infrared Spectroscopy (FT-IR) for Functional Group Confirmation

Fourier-transform infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups present within a molecule. Current time information in Bangalore, IN.mdpi.comutdallas.edu The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. utdallas.edu When a sample is irradiated with infrared light, its molecules absorb energy at frequencies corresponding to these vibrations, resulting in a unique spectrum that acts as a molecular "fingerprint". researchgate.net For a molecule such as this compound, which possesses hydroxyl, amino, and ether functionalities on a saturated heterocyclic ring, FT-IR spectroscopy provides definitive confirmation of its chemical structure by identifying the characteristic absorption bands associated with each functional group.

The analysis of the FT-IR spectrum of this compound can be broken down into several key regions:

O-H and N-H Stretching Region (3550–3200 cm⁻¹): This region is particularly diagnostic for the compound. The spectrum is expected to show a strong and characteristically broad absorption band for the O-H stretching vibration of the hydroxyl group, typically centered around 3400-3200 cm⁻¹. instanano.com The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. utdallas.edu Overlapping with or appearing on the shoulder of this broad O-H band, two distinct, sharper peaks of medium intensity are anticipated for the primary amine's N-H stretching vibrations. utdallas.edu Primary amines (R-NH₂) exhibit both an asymmetric and a symmetric stretching mode, which typically appear in the 3550-3300 cm⁻¹ range. utdallas.eduinstanano.com

C-H Stretching Region (3000–2850 cm⁻¹): Strong to medium absorption bands in this region confirm the presence of the saturated aliphatic tetrahydropyran ring. These peaks are due to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methylene (B1212753) (CH₂) and methine (CH) groups of the ring. libretexts.org

Fingerprint Region (< 1650 cm⁻¹): This region contains a wealth of structural information from various bending and stretching vibrations. While complex, it contains several key peaks that confirm the structure of this compound. libretexts.org

N-H Bending: A medium to strong absorption band between 1650 cm⁻¹ and 1580 cm⁻¹ is characteristic of the N-H scissoring (bending) vibration of a primary amine.

C-O Stretching: The spectrum will display strong absorption bands in the 1260–1000 cm⁻¹ range corresponding to C-O stretching vibrations. Two distinct peaks are expected: one for the C-O stretch of the secondary alcohol group and another for the C-O-C stretch of the ether linkage within the oxane ring. libretexts.org The presence of these strong bands is a clear indicator of the alcohol and ether functionalities.

The combination of these specific absorption bands provides comprehensive evidence for the presence of all key functional groups in this compound, thereby confirming its molecular structure.

Detailed Research Findings

The expected FT-IR absorption bands for this compound are summarized in the table below. The precise position and shape of these bands are influenced by the molecule's specific stereochemistry and intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Functional Group Vibrational Mode Expected Intensity & Shape
3550–3300 Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch Medium, Two Sharp Peaks
3400–3200 Alcohol (-OH) O-H Stretch (H-bonded) Strong, Broad
2960–2850 Alkane (C-H) C-H Asymmetric & Symmetric Stretch Medium to Strong
1650–1580 Primary Amine (-NH₂) N-H Bend (Scissoring) Medium to Strong
1470–1450 Alkane (C-H) C-H Bend (Scissoring) Medium
~1150–1050 Secondary Alcohol (>CH-OH) C-O Stretch Strong

Derivatization Strategies and Functionalization of 3s,4r 3 Aminooxan 4 Ol

Strategic Modifications for Enhanced Research Utility

The bifunctional nature of (3S,4R)-3-aminooxan-4-ol allows for a wide array of chemical reactions. Strategic modifications of its amino and hydroxyl groups are performed to tailor the molecule for specific research applications. For instance, the amino group can undergo acylation, alkylation, or be used in condensation reactions, while the hydroxyl group can be oxidized to a ketone or participate in substitution reactions. These transformations are crucial in structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to understand its impact on biological activity. By creating a library of derivatives, scientists can probe the compound's interactions with biological targets like enzymes or receptors, identifying key structural features necessary for its function.

Formation of Salts for Improved Handling and Research Formulation (e.g., Hydrochloride)

In a laboratory setting, the physical properties of a compound, such as solubility and stability, are critical for its practical use. This compound is often converted into a salt to improve these characteristics. The most common salt form is the hydrochloride (HCl) salt. nih.govchemuniverse.com The formation of a hydrochloride salt is achieved by reacting the basic amino group of the parent compound with hydrochloric acid. nih.gov This conversion typically enhances the compound's aqueous solubility and crystallinity, which simplifies its handling, purification, and formulation for research purposes. The hydrochloride salt is a stable, solid material that is easier to weigh and dissolve in polar solvents for experiments compared to the free base form. nih.gov

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
IUPAC Name (3S,4R)-4-aminooxan-3-ol;hydrochloride nih.gov
Molecular Formula C₅H₁₂ClNO₂ nih.gov
Molecular Weight 153.61 g/mol nih.gov
Monoisotopic Mass 153.0556563 Da nih.gov
CAS Number 1630815-44-9 chemuniverse.com
SMILES C1COCC@HO.Cl nih.gov

Targeted Derivatization for Spectroscopic and Mass Spectrometric Analysis

Analytical techniques such as mass spectrometry and chromatography are fundamental in chemical research. However, some molecules, including this compound, may exhibit poor detection sensitivity or chromatographic resolution in their native form. Targeted derivatization can overcome these limitations. researchgate.net

Mass Spectrometry Imaging (MSI) is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections. nih.gov However, the sensitivity of MSI can be hampered by poor ionization of the target analyte or by interference from the biological matrix. nih.gov Chemical derivatization is a strategy used to modify the analyte on-tissue to enhance its ionization efficiency. nih.gov For molecules with amino or hydroxyl groups, reagents can be introduced that attach a permanently charged group or a readily ionizable moiety.

For example, a common issue with compounds like this compound in matrix-assisted laser desorption/ionization (MALDI)-MSI is low ionization efficiency. A strategy to overcome this involves derivatizing the amino group. One analogous approach is the derivatization of a similar small molecule, 3-methoxysalicylamine (3-MoSA), with 1,1′-thiocarbonyldiimidazole (TCDI), which results in a more readily ionizable derivative, allowing for successful pharmacokinetic profiling in multiple organs. nih.gov This principle can be applied to this compound, where derivatization could significantly improve its detection and spatial mapping in tissue samples. The goal of such derivatization is to alter the physicochemical properties of the molecule to aid in ionization for MS analysis. nih.gov

Chromatography is essential for separating components of a mixture. nanobioletters.com For gas chromatography (GC), a compound must be volatile and thermally stable. researchgate.net The polar amino and hydroxyl groups in this compound make it non-volatile. Therefore, derivatization is necessary for GC analysis. Common derivatization reactions for this purpose include silylation, which converts the polar -OH and -NH2 groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and amines. researchgate.net

For High-Performance Liquid Chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore to the molecule, enabling detection by UV-Vis or fluorescence detectors. Furthermore, for chiral compounds like this compound, derivatization with a chiral reagent creates diastereomers. These diastereomeric derivatives can then be separated on a standard, non-chiral chromatographic column, allowing for the determination of enantiomeric purity. researchgate.net For example, racemic amino alcohols can be derivatized using activated chiral reagents based on L-proline, and the resulting diastereomers can be separated by RP-HPLC. nanobioletters.com

Table 2: Common Derivatization Strategies for Analytical Purposes

Analytical TechniquePurposeExample Reagent(s)Resulting Derivative
Mass Spectrometry Imaging (MSI) Enhance ionization efficiency1,1′-Thiocarbonyldiimidazole (TCDI)Readily ionizable oxothiazolidine
Gas Chromatography (GC) Increase volatility and thermal stabilityN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) ether/amine
High-Performance Liquid Chromatography (HPLC) Enable UV/Fluorescence detectionDansyl chlorideFluorescent dansyl derivative
Chiral HPLC Separation Form separable diastereomers(R)-Menthyl chloroformateDiastereomeric carbamates

Introduction of Protecting Groups for Selective Transformations

When performing multi-step organic synthesis, it is often necessary to chemically modify one functional group in the presence of others. uchicago.edu The amino and hydroxyl groups of this compound are both reactive under many conditions. To achieve selective transformation at a specific site, one group must be temporarily "masked" or "protected." researchgate.net This is accomplished by introducing a protecting group, which is a temporary functional group that is inert to the desired reaction conditions. uchicago.edu

A good protecting group should be easy to introduce and remove, stable to the reaction conditions it needs to withstand, and should not interfere with the desired reaction. uchicago.edu For the amino group, the tert-butoxycarbonyl (Boc) group is widely used due to its ease of installation and stability under various non-acidic conditions. researchgate.net For the hydroxyl group, silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) are common choices. utsouthwestern.edu

The use of an "orthogonal set" of protecting groups allows for the selective deprotection of one group without affecting the other. uchicago.edu For example, the amine could be protected as a Boc group (acid-labile) and the alcohol as a TBS ether (fluoride-labile). This allows the chemist to selectively unmask either the amine or the alcohol to perform further reactions at that specific site, providing a powerful tool for the synthesis of complex derivatives of this compound. orgsyn.org

Applications of 3s,4r 3 Aminooxan 4 Ol As a Chiral Building Block in Academic Research

Role in the Synthesis of Complex Heterocyclic Frameworks

The inherent structure of (3S,4R)-3-aminooxan-4-ol, featuring a pre-existing oxane ring and reactive amine and alcohol functionalities, makes it an attractive starting material for the synthesis of more complex heterocyclic systems. The amino and hydroxyl groups can be selectively protected and functionalized to serve as handles for the annulation of additional rings or for intramolecular cyclization reactions, leading to novel bicyclic and polycyclic ethers and nitrogen-containing heterocycles.

Methodologies for the construction of tetrahydropyran (B127337) rings are a significant focus in the synthesis of natural products. researchgate.netrsc.org The availability of a chiral, functionalized tetrahydropyran like this compound provides a strategic advantage by bypassing the often challenging de novo synthesis of this core structure. For instance, the amine can be transformed into a good leaving group or a nucleophile to participate in ring-forming reactions. Similarly, the hydroxyl group can be converted into an ether linkage to fuse another ring system. While specific examples detailing the use of this compound in the synthesis of complex heterocycles are not extensively documented in readily available literature, the principles of heterocyclic chemistry strongly support its potential in this area. The development of novel bioactive molecules often relies on the exploration of new chemical space, for which such building blocks are essential. frontiersin.org

Construction of Peptidomimetics and Amino Acid Derivatives

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. The rigid scaffold of this compound is well-suited for the development of novel peptidomimetic structures. By incorporating this building block, chemists can create constrained analogues of peptide turns, loops, and helical segments. nih.govnih.gov

The synthesis of peptidomimetics based on heterocyclic scaffolds is a well-established strategy in medicinal chemistry. nih.gov The amino and hydroxyl groups on the oxane ring of this compound can serve as points for the attachment of amino acid side chains or for coupling to other peptide fragments. The cyclic nature of the scaffold restricts the conformational freedom of the resulting molecule, which can lead to higher binding affinity and selectivity for biological targets. researchgate.net

Furthermore, this compound can be utilized as a precursor for the synthesis of unique, non-proteinogenic amino acid derivatives. The vicinal amino alcohol moiety is a key feature in many biologically active molecules, and its incorporation into an amino acid structure can impart valuable properties. The synthesis of such derivatives would typically involve the protection of one functional group while the other is elaborated into a carboxylic acid or a bioisostere thereof.

Utilization in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. scispace.com Chiral scaffolds like this compound are valuable starting points for DOS because they allow for the introduction of stereochemical complexity from the outset.

The tetrahydropyran ring system is a common motif in natural products, and its use as a scaffold in DOS provides access to libraries of compounds with natural product-like features. researchgate.netrsc.org A synthetic strategy employing this compound in a DOS campaign would likely involve the divergent functionalization of its amino and hydroxyl groups. For example, a common intermediate derived from this building block could be subjected to a variety of reaction conditions to generate a range of different molecular skeletons. rsc.orgnih.gov This approach enables the efficient exploration of chemical space around a privileged chiral core. scispace.com The synthesis of libraries based on aminotetrahydropyran scaffolds has been recognized as a valuable strategy in drug discovery. sygnaturediscovery.comnih.gov

DOS StrategyPotential Outcome with this compound
Appendage Diversity Attachment of various R-groups to the amino and hydroxyl functions.
Stereochemical Diversity Inversion or modification of existing stereocenters.
Scaffold Diversity Ring-opening, ring-expansion, or annulation reactions to create new core structures.

Precursor for Chiral Ligands and Organocatalysts in Asymmetric Reactions

Chiral 1,2-amino alcohols are a well-known class of privileged structures used in the design of chiral ligands for transition metal-catalyzed asymmetric reactions and as organocatalysts. nih.govalfa-chemistry.com The defined stereochemistry and the chelating nature of the vicinal amino and hydroxyl groups in this compound make it an excellent candidate for development into novel catalysts.

The synthesis of chiral ligands often involves the derivatization of readily available chiral building blocks. sigmaaldrich.comchemistryviews.org The amino group of this compound can be readily converted into a phosphine, an oxazoline, or an imine, which are common coordinating groups in chiral ligands. The hydroxyl group can also be involved in coordination or can be used to tune the steric and electronic properties of the resulting ligand. The rigid tetrahydropyran backbone can provide a well-defined chiral environment around the metal center, potentially leading to high levels of enantioselectivity in catalytic transformations. nih.gov

In the realm of organocatalysis, chiral amino alcohols can act as catalysts for a variety of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.gov The catalytic activity often relies on the ability of the amino and hydroxyl groups to activate the substrates through the formation of hydrogen bonds and/or iminium or enamine intermediates.

Catalyst TypePotential Application of this compound Derivative
Chiral Ligand Asymmetric hydrogenation, allylic alkylation, cross-coupling reactions.
Organocatalyst Asymmetric aldol reactions, Michael additions, epoxidations.

Intermediate in the Synthesis of Natural Products and Bioactive Compounds

The tetrahydropyran motif is a ubiquitous structural feature in a vast array of natural products with diverse biological activities. researchgate.netrsc.orgresearchgate.net Consequently, the development of synthetic routes to these complex molecules often relies on the use of pre-functionalized, chiral tetrahydropyran building blocks. this compound, with its specific stereochemistry and functional group handles, is a logical choice as an intermediate in the total synthesis of such natural products.

The presence of both an amino and a hydroxyl group allows for versatile synthetic manipulations. For instance, the amine could be acylated or alkylated, and the alcohol could be glycosylated or converted into an ether, mirroring the structural diversity found in nature. The chiral integrity of the building block ensures the stereochemical fidelity of the final product, which is often crucial for its biological activity. nih.gov

Future Perspectives and Emerging Research Avenues for 3s,4r 3 Aminooxan 4 Ol

Development of Novel Stereoselective Synthetic Pathways

Emerging strategies include the development of one-pot synthetic approaches, which reduce the need for the isolation and purification of intermediates, thereby enhancing efficiency. The application of asymmetric catalysis, potentially using chiral auxiliaries or catalysts, is a key area of exploration. For instance, methodologies analogous to the asymmetric ring-opening of epoxides with nitrogen nucleophiles could provide direct access to the desired stereoisomer with high control. The goal is to create pathways that are not only scientifically elegant but also economically viable for larger-scale production.

Exploration of New Catalytic Systems for Efficiency and Sustainability

The push towards "green chemistry" is profoundly influencing the future of chemical synthesis. For (3S,4R)-3-aminooxan-4-ol, this translates into the exploration of novel catalytic systems that are both highly efficient and environmentally benign. Research is moving away from stoichiometric reagents and towards catalytic cycles that minimize waste and energy consumption.

Key future directions in catalysis for this and similar molecules include:

Organocatalysis : The use of small, metal-free organic molecules, such as chiral amines or amino acids, as catalysts offers a sustainable alternative to traditional metal-based systems. numberanalytics.com These catalysts are often less toxic, less expensive, and more stable. numberanalytics.com

Base-Metal Catalysis : Transitioning from precious metal catalysts (e.g., palladium, ruthenium) to more abundant and less toxic base metals (e.g., iron, copper) is a major goal in sustainable chemistry. dst.gov.indiva-portal.org

Energy-Efficient Methods : Techniques like microwave-assisted synthesis can dramatically reduce reaction times, while solvent-free systems, such as ball-milling, eliminate volatile organic solvent waste.

Catalytic ApproachKey Features & AdvantagesPotential Application for this compound SynthesisReference
OrganocatalysisMetal-free, lower toxicity, greater sustainability, often inspired by natural enzymes.Asymmetric cyclization or functional group installation reactions. numberanalytics.com
Base-Metal CatalysisUtilizes abundant, less expensive metals like iron or copper, reducing reliance on scarce noble metals.Cross-coupling or hydrogenation steps in the synthetic route. dst.gov.indiva-portal.org
Microwave-Assisted SynthesisReduces reaction times from hours to minutes, increases energy efficiency.Accelerating key bond-forming steps while maintaining stereochemical integrity.
Immobilized CatalystsFacilitates catalyst recovery and reuse, simplifying purification and reducing waste.Heterogenizing homogeneous catalysts used in stereoselective transformations. diva-portal.org

Advanced Computational Approaches for Rational Design and Mechanism Prediction

Computational chemistry has become an indispensable tool for modern synthetic and medicinal chemistry. For this compound, advanced computational methods offer a pathway to rationally design synthetic routes and predict the behavior of its derivatives before committing to resource-intensive lab work.

Future research will increasingly leverage these approaches to:

Design Tailored Catalysts : Computational modeling can be used to design new organocatalysts or metal complexes specifically tailored for the synthesis of this compound with high selectivity. numberanalytics.com

Predict Reaction Mechanisms : Understanding the precise mechanism of a reaction is crucial for its optimization. Computational studies, such as molecular docking and pKa calculations, can elucidate reaction pathways, identify key transition states, and explain the origins of stereoselectivity. nih.gov

Rational Drug Design : When using the aminooxanol scaffold in drug discovery, computational tools are vital for modeling how derivatives will interact with biological targets, such as enzymes or receptors. vdoc.pub This allows for the in silico screening of virtual libraries of compounds to identify candidates with the highest potential potency and selectivity. nih.govvdoc.pub

Computational MethodApplication in Research of this compoundPotential OutcomeReference
Molecular DockingSimulating the interaction of derivatives with the active site of a target protein.Prediction of binding affinity and orientation; rational design of potent inhibitors. nih.gov
pKa CalculationsDetermining the acidity/basicity of specific functional groups in different chemical environments.Understanding reaction mechanisms and the role of specific residues in enzyme catalysis. nih.gov
Machine Learning (ML)Learning from existing reaction data to predict the outcomes of new synthetic routes or optimize reaction conditions.Accelerated discovery of optimal synthetic pathways and conditions. mdpi.com
Quantum Mechanics (QM) CalculationsModeling electronic structure to calculate reaction energies and transition state geometries.Detailed mechanistic insights and accurate prediction of reaction selectivity. numberanalytics.com

Expansion of Derivatization Strategies for Enhanced Analytical and Synthetic Applications

The amino and hydroxyl groups of this compound are prime handles for chemical modification, or derivatization. Future research will focus on expanding the toolbox of derivatization strategies to enhance the compound's utility in both analytical and synthetic contexts.

For analytical purposes, where detection and quantification are key, derivatization can be used to attach moieties that respond to specific analytical techniques. For synthetic purposes, derivatization is used to modify the scaffold's properties or to attach it to other molecules. Key strategies include:

Introducing Reporter Groups : Attaching chromophores for HPLC-UV detection or fluorophores for highly sensitive HPLC-Fluorescence detection can greatly simplify the analysis of complex biological samples. nih.gov

Improving Bioavailability : In a medicinal chemistry context, derivatization can be used to tune the physicochemical properties of the molecule, for instance, by adding fluorinated groups to enhance metabolic stability.

Protecting Groups : The use of protecting groups, such as the Boc group for the amine, is critical for preventing unwanted side reactions and preserving stereochemistry during multi-step syntheses.

Derivatization StrategyPurposeExample Reagent/GroupReference
Introduction of ChromophoresEnhance detection by HPLC-UV.Benzoyl chloride derivatives. nih.gov
Introduction of FluorophoresEnable highly sensitive HPLC-FLD analysis.2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH). nih.gov
Amine ProtectionStabilize stereochemistry and prevent unwanted reactions during synthesis.tert-Butyloxycarbonyl (Boc).
Modification for BioactivityEnhance binding affinity or improve metabolic stability.Fluorinated or bulky substituents.

Untapped Potential as a Chiral Scaffold in Interdisciplinary Research

The true future potential of this compound lies in its application as a versatile chiral scaffold in diverse, interdisciplinary fields. Its rigid, chair-like conformation and stereochemically defined functional groups make it an attractive starting point for building molecular complexity.

Untapped or emerging areas of application include:

Medicinal Chemistry : Beyond its use in known targets, the scaffold can be employed to design novel classes of enzyme inhibitors or receptor modulators. Its structure can mimic carbohydrate transition states, making it a candidate for developing inhibitors of glycosidases or other carbohydrate-processing enzymes. It has been identified as a key intermediate for bioactive compounds, including potential Janus kinase (JAK) inhibitors.

Asymmetric Catalysis : The amino-alcohol functionality is ideal for creating chiral ligands for metal-based catalysts. Such ligands could be used to induce asymmetry in a wide range of chemical reactions, transferring the inherent chirality of the aminooxanol to new products.

Materials Science : The incorporation of this chiral building block into polymers or supramolecular assemblies could lead to new materials with unique chiroptical properties, useful in areas such as chiral separations or sensing.

The structural simplicity and rich chemical potential of this compound ensure that it will remain a subject of interest, with future research continually unlocking new applications across the scientific disciplines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-3-aminooxan-4-ol
Reactant of Route 2
(3S,4R)-3-aminooxan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.